4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide
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Overview
Description
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-fluorobenzyl sulfide group attached to the imidazole ring, which is further substituted with diphenyl and propynyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Addition of the 4-Fluorobenzyl Sulfide Group: The final step involves the nucleophilic substitution reaction where the imidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base to form the desired sulfide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the propynyl and 4-fluorobenzyl sulfide groups.
1-(2-propynyl)-1H-imidazole: Lacks the diphenyl and 4-fluorobenzyl sulfide groups.
4-fluorobenzyl sulfide: Lacks the imidazole ring and other substituents.
Uniqueness
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Biological Activity
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C25H19FN2S
- Molar Mass: 430.49 g/mol
- CAS Number: 339277-79-1
Imidazole derivatives, including this compound, are known to exhibit a range of biological activities. The imidazole ring plays a crucial role in their interaction with biological targets, often acting as a ligand for various enzymes and receptors.
Antiviral Activity
Research indicates that imidazole derivatives can exhibit significant antiviral properties. For instance, compounds similar to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl have shown effectiveness against viruses such as the dengue virus (DENV) and yellow fever virus (YFV) through inhibition of viral replication mechanisms. The efficacy is often measured by the half-maximal effective concentration (EC50), with some derivatives achieving micromolar activity levels against these viruses .
Biological Activities
Study 1: Antiviral Efficacy
In a study evaluating the antiviral activity of imidazole derivatives, a compound structurally related to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl was tested against DENV. The compound demonstrated an EC50 value of approximately 1.85 μM, indicating strong antiviral efficacy compared to standard treatments like ribavirin .
Study 2: Antifungal Properties
Another research focused on the antifungal activity of various imidazole derivatives, including the target compound. Results showed that these compounds inhibited fungal growth effectively, suggesting potential applications in treating fungal infections .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h1,3-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOOCVURAGHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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